(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
Overview
Description
[4-(Cyclopropylcarbamoyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H12BNO3 . It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring, and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopropylcarbamoyl)phenyl]boronic acid typically involves the reaction of 4-bromoaniline with cyclopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods: Industrial production of [4-(cyclopropylcarbamoyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The cyclopropylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structure, it is being explored as a potential therapeutic agent for various diseases.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(cyclopropylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and potentially less selective in certain reactions.
Cyclopropylboronic Acid: Lacks the phenyl ring, which may affect its reactivity and binding properties.
Uniqueness:
Biological Activity
Overview
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique cyclopropylcarbamoyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12BNO3
- CAS Number : 515140-26-8
- Key Functional Groups : Boronic acid, cyclopropylcarbamoyl
The biological activity of this compound primarily stems from its ability to interact with various enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant for proteasome inhibition and other enzymatic pathways critical in cancer progression and other diseases.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain proteases and enzymes involved in cellular processes. For example:
- Proteasome Inhibition : Studies have shown that this compound can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This effect was observed in U266 multiple myeloma cells with an IC50 value of approximately 4.60 nM, indicating strong inhibitory potential compared to established inhibitors like bortezomib (IC50 = 7.05 nM) .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a lead compound for drug development .
Other Biological Applications
- Antiviral Activity : Preliminary studies suggest that boronic acids can exhibit antiviral properties, potentially inhibiting viral replication mechanisms . However, specific data on this compound's antiviral efficacy remains limited.
Research Findings
Study | Target | IC50 Value | Effect |
---|---|---|---|
U266 Cells | Proteasome | 4.60 nM | Cell cycle arrest at G2/M phase |
Various Cancer Lines | Proliferation | Varies | Growth inhibition observed |
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction of 4-bromoaniline with cyclopropyl isocyanate to form a urea derivative.
- Palladium-catalyzed borylation using bis(pinacolato)diboron to yield the final product.
Industrial production methods optimize reaction conditions such as temperature and catalyst concentration to enhance yield and purity .
Properties
IUPAC Name |
[4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPDYXXIVYAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378406 | |
Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515140-26-8 | |
Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Cyclopropylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.